![molecular formula C20H21ClN2O3 B247824 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247824.png)
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and is involved in the development and activation of B-cells, which play a crucial role in the immune system. In recent years, BTK inhibitors have emerged as a promising class of drugs for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia.
作用机制
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine works by inhibiting the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is important for the survival and proliferation of B-cells. By inhibiting BTK, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine blocks the activation of these signaling pathways and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to inhibiting the activity of BTK, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to inhibit the activity of other kinases, such as AKT and ERK. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to induce apoptosis in B-cells and to inhibit the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its high potency and selectivity for BTK. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been shown to have an IC50 (half maximal inhibitory concentration) of less than 5 nM for BTK, which is significantly more potent than other BTK inhibitors, such as ibrutinib. In addition, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration.
One of the limitations of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its relatively short half-life in vivo. 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has a half-life of around 2-3 hours in rats and dogs, which may limit its efficacy in clinical settings. Another limitation of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine is its potential for off-target effects, as it has been shown to inhibit the activity of other kinases besides BTK.
未来方向
There are several potential future directions for the development of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other drugs, such as immunomodulatory drugs and checkpoint inhibitors, to enhance their anti-tumor activity. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Finally, there is also interest in exploring the use of BTK inhibitors in other B-cell disorders, such as autoimmune diseases and allergies.
合成方法
The synthesis of 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-methylphenol with 3-chlorobenzoyl chloride to form 4-methylphenyl 3-chlorobenzoate. This intermediate is then reacted with piperazine in the presence of a base to form the final product, 1-(3-chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine. The overall yield of the synthesis is around 25%.
科学研究应用
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in Blood, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine was shown to significantly inhibit the growth of chronic lymphocytic leukemia cells in vitro and in vivo. Another study published in Cancer Research demonstrated that 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine was effective in inhibiting the growth of mantle cell lymphoma cells in vitro and in vivo. In addition, 1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models.
属性
产品名称 |
1-(3-Chlorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine |
---|---|
分子式 |
C20H21ClN2O3 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H21ClN2O3/c1-15-5-7-18(8-6-15)26-14-19(24)22-9-11-23(12-10-22)20(25)16-3-2-4-17(21)13-16/h2-8,13H,9-12,14H2,1H3 |
InChI 键 |
KDVAWHWRXSIGDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。